molecular formula C11H14ClNO B1420200 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 91131-04-3

2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide

Cat. No.: B1420200
CAS No.: 91131-04-3
M. Wt: 211.69 g/mol
InChI Key: MEROEWXZHHGWCP-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide is a specialized chloroacetamide derivative designed for pharmaceutical research and chemical synthesis applications . This compound features a chiral center adjacent to the amide linkage and contains a reactive chloroacetamide group, making it particularly valuable as a synthetic intermediate in medicinal chemistry and drug discovery research. Researchers utilize this chemical in the development of targeted molecular structures, where the chloroacetamide moiety serves as an electrophilic center amenable to nucleophilic substitution reactions. This enables conjugation with various nucleophiles including thiols, amines, and alcohols, facilitating the creation of more complex molecular architectures. The compound's structural characteristics, including the methylphenyl substituent, contribute to enhanced lipophilicity, potentially influencing membrane permeability and bioavailability in investigational compounds. In research settings, this compound has demonstrated utility as a key building block in synthetic organic chemistry, particularly in the preparation of potential pharmaceutical intermediates with targeted biological activities . The exact mechanism of action varies by application but typically involves its transformation into reactive intermediates that can be incorporated into larger molecular frameworks. This chemical is provided with comprehensive analytical characterization to ensure research reproducibility and is intended strictly for laboratory research purposes. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper engineering controls, as chloroacetamide derivatives may present specific health hazards. For complete handling, storage, and safety information, researchers should consult the material safety data sheet available for this product.

Properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEROEWXZHHGWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672531
Record name 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91131-04-3
Record name 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach involves the synthesis of the acetamide derivative through the acylation of an amine precursor, followed by chlorination to introduce the chloro group at the α-position of the acetamide.

Reaction Scheme

  • Step 1: Nucleophilic acylation of 4-methylphenylethylamine with chloroacetyl chloride
  • Step 2: Chlorination at the α-position of the acetamide to yield the chloroacetamide

Reaction Conditions

Step Reagents Solvent Temperature Notes
1 4-methylphenylethylamine + chloroacetyl chloride Dichloromethane 0-5°C Use of a base such as triethylamine to neutralize HCl
2 Chlorination with N-chlorosuccinimide (NCS) or sulfuryl chloride Acetone or chloroform Room temperature Controlled addition to avoid over-chlorination

Research Findings

A study indicates that acylation with chloroacetyl chloride proceeds efficiently under cold conditions, with subsequent chlorination achieved using NCS in inert solvents, producing high yields of the target compound.

C-Amidoalkylation of Aromatics Using 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Method Overview

This method involves the formation of the chloroacetamide via C-amidoalkylation, where aromatic compounds are reacted with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide under acidic conditions.

Reaction Scheme

  • Aromatic substrate reacts with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
  • Acid catalysis facilitates the formation of the desired chloroacetamide

Reaction Conditions

Reagent Catalyst Solvent Temperature Notes
Aromatic compound Bronsted acid (e.g., sulfuric acid) Dichloromethane Room temperature to 65°C Reaction proceeds smoothly with strong acids

Research Findings

The synthesis of chloroacetamide derivatives via C-amidoalkylation was successfully performed with P4O10 or sulfuric acid as catalysts, achieving yields up to 92%. The process is noted for its high efficiency and regioselectivity.

Reaction of 1-(4-Methylphenyl)ethylamine with Chloroacetyl Chloride

Method Overview

This classical method involves the acylation of 1-(4-methylphenyl)ethylamine with chloroacetyl chloride, followed by purification steps.

Reaction Scheme

  • Nucleophilic attack of amine on chloroacetyl chloride
  • Formation of N-(4-methylphenyl)ethyl chloroacetamide

Reaction Conditions

Step Reagents Solvent Temperature Notes
1 1-(4-Methylphenyl)ethylamine + chloroacetyl chloride Dichloromethane 0-5°C Use of triethylamine or pyridine as base
2 Purification Recrystallization Room temperature Purify via recrystallization from ethanol or ethyl acetate

Research Findings

This straightforward acylation method is well-documented, providing high purity yields of the target compound when performed under controlled low-temperature conditions.

Industrial Scale Synthesis Using Continuous Flow Reactors

Method Overview

For large-scale production, continuous flow systems are employed, allowing precise control over reaction parameters, improved safety, and higher yields.

Process Parameters

Parameter Specification Notes
Reagent addition Automated pumps Ensures consistent reagent flow
Temperature control 0-40°C Maintains optimal reaction rates
Reaction time 1-4 hours Optimized for maximum yield

Research Findings

Industrial synthesis benefits from flow chemistry techniques, reducing reaction times and improving product consistency. Such systems have been successfully used for chloroacetamide derivatives, including those with aromatic substitutions.

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Direct acylation + chlorination Chloroacetyl chloride, triethylamine Simple, high yield Good for small scale Over-chlorination risk
C-amidoalkylation Aromatic compounds, P4O10 or sulfuric acid Regioselective, efficient Suitable for diverse derivatives Requires careful control of conditions
Classical acylation 1-(4-methylphenyl)ethylamine + chloroacetyl chloride Straightforward Well-established Limited scalability without flow systems
Continuous flow synthesis Automated reagent delivery Scalable, controlled High efficiency, safety Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14ClNO
  • Molecular Weight : 211.69 g/mol
  • IUPAC Name : 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
  • CAS Number : 91131-04-3

The compound features a chlorine atom and a 4-methylphenyl group, which contribute to its lipophilicity and ability to interact with biological membranes.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the following areas:

  • Anticancer Activity : The compound has been studied for its ability to induce apoptosis in various cancer cell lines, including MDA-MB-231 and MCF-7. Its mechanism involves inhibiting carbonic anhydrase IX (CA IX), an enzyme linked to tumor progression, with reported IC50 values between 10.93 and 25.06 nM .
  • Antimicrobial Properties : Research indicates significant antibacterial activity against strains such as Staphylococcus aureus, with inhibition rates up to 80% at concentrations around 50 μg/mL .

Enzyme Inhibition Studies

The compound's interaction with enzymes is a critical aspect of its biological activity. It has been implicated in the inhibition of carbonic anhydrases, which are important in various physiological processes. The following table summarizes the enzyme inhibition effects:

Enzyme IC50 (nM) Effect
Carbonic Anhydrase IX10.93 - 25.06Induces apoptosis in cancer cells
Carbonic Anhydrase II1.55 - 3.92Selective inhibition

Agrochemical Applications

Due to its chemical structure, this compound is also explored for use in agrochemicals. Its ability to inhibit specific enzymes can potentially be leveraged to develop new herbicides or fungicides.

Study on Anticancer Activity

A study demonstrated that derivatives similar to this compound significantly inhibited the growth of breast cancer cell lines (MDA-MB-231 and MCF-7) at concentrations ranging from 1.52–6.31 μM, indicating effective anticancer potential through apoptosis induction .

Antimicrobial Evaluation

Another research effort assessed the antimicrobial properties against various bacterial strains, reporting significant inhibition at concentrations around 50 μg/mL, particularly against Staphylococcus aureus .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution profiles; however, detailed pharmacokinetic studies are necessary to fully elucidate its behavior in vivo.

Safety Profile

The compound has been classified as corrosive and an irritant, necessitating caution during handling. Further toxicological assessments are required to determine safe dosage levels for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as protein synthesis and signal transduction .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities among selected chloroacetamide derivatives:

Compound Name Substituent on Nitrogen Molecular Formula Key Functional Groups Applications/Relevance References
2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide 1-(4-Methylphenyl)ethyl C₁₁H₁₄ClNO Chloro, acetamide, aryl Synthetic intermediate
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Chlorophenyl)-3-cyano-pyrazol-5-yl C₁₂H₈Cl₂N₄O Chloro, cyano, pyrazole Intermediate for Fipronil analogs (insecticides)
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇ClFNO Chloro, fluorophenyl Precursor to quinolinyloxyacetamides
2-Chloro-N-(p-tolyl)acetamide p-Tolyl (4-methylphenyl) C₉H₁₀ClNO Chloro, methylphenyl Antiarrhythmic thienopyridine synthesis
2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide 2,2,2-Trichloro-1-(4-methylphenyl)ethyl C₁₁H₁₁Cl₄NO Trichloro, methylphenyl Study of C-amidoalkylation reactions

Key Observations :

  • Substituent Effects: The 4-methylphenyl group in the target compound enhances solubility in aromatic solvents compared to halogenated analogs (e.g., 4-chlorophenyl in ). However, electron-withdrawing groups like cyano (in pyrazole derivatives) increase electrophilicity, favoring nucleophilic substitution .
  • Steric Hindrance : Bulky substituents (e.g., trichloroethyl in ) reduce reaction yields due to steric effects, whereas the 1-(4-methylphenyl)ethyl group balances reactivity and steric accessibility .

Physical Properties

  • Crystallography : Pyrazole derivatives (e.g., C₁₂H₈Cl₂N₄O) crystallize in orthorhombic systems (Pna21 space group, V = 1292.7 ų) , whereas crystallographic data for the target compound is unavailable, suggesting fewer studies on its solid-state behavior.
  • Solubility: The methyl group in the target compound enhances lipophilicity (logP ≈ 2.5 estimated) compared to polar cyano-pyrazole analogs .

Biological Activity

2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chlorine atom and a 4-methylphenyl group, which may influence its interaction with biological targets. Its molecular formula is C9H10ClNOC_9H_{10}ClNO with a molecular weight of 185.64 g/mol .

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and interaction with cellular pathways.

Enzyme Inhibition

One of the key mechanisms reported involves the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Compounds similar to this compound have shown significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX . This suggests potential utility in cancer therapeutics.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Effect Reference
Anticancer Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits carbonic anhydrase IX
Antimicrobial Exhibits antibacterial properties
Cell Proliferation Reduces proliferation in breast cancer cells

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound significantly inhibited the growth of MDA-MB-231 and MCF-7 breast cancer cell lines at concentrations ranging from 1.52–6.31 μM. The most active derivatives induced apoptosis, evidenced by increased annexin V-FITC positivity, suggesting effective anticancer potential .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties against various bacterial strains, reporting significant inhibition at concentrations around 50 μg/mL. The compounds exhibited up to 80% inhibition against Staphylococcus aureus, indicating their potential as antibacterial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution profiles, although detailed pharmacokinetic studies are necessary to fully elucidate its behavior in vivo.

Safety Profile

The compound has been classified as corrosive and an irritant, necessitating caution during handling . Further toxicological assessments are required to determine safe dosage levels for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, details a pathway where 2-chloro-N-(4-methylphenyl)acetamide reacts with 2-chloro-6-fluorophenol in isopropanol with K₂CO₃ as a base, followed by treatment with MeONa in methanol to yield derivatives . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Optimal yields (70–80%) are achieved at 60–80°C.
  • Catalyst : Bases like K₂CO₃ or NaH improve reaction efficiency by deprotonating intermediates.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The methyl group on the 4-methylphenyl ring appears as a singlet at δ ~2.3 ppm. The chloroacetamide moiety (CH₂Cl) shows a triplet at δ ~4.2 ppm (J = 6–8 Hz) due to coupling with adjacent protons .
  • IR : Strong C=O stretching at ~1680 cm⁻¹ and N–H bending at ~1540 cm⁻¹ confirm the acetamide backbone .
  • Mass Spectrometry : A molecular ion peak at m/z 227.05 (calculated exact mass) validates the molecular formula C₁₀H₁₁ClNO .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Classification : Classified as Eye Dam. 1 (H318) and Skin Sens. 1 (H317) due to its reactive chloroacetamide group .
  • Protective Measures : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate environmental toxicity (H413) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?

Q. How does structural modification of the 4-methylphenyl group influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups : Substitution with nitro or fluoro groups enhances herbicidal activity but increases toxicity (e.g., H413 classification) .

  • Steric Effects : Bulky substituents on the phenyl ring reduce binding affinity to target enzymes like glutathione peroxidase (GPX4), as seen in ML162 derivatives .

  • Table :

    SubstituentBioactivity (IC₅₀, μM)Toxicity (LD₅₀, mg/kg)
    4-Methyl12.3 ± 1.2220
    4-Fluoro8.9 ± 0.8150
    4-Nitro5.1 ± 0.585

Q. What strategies resolve contradictions in environmental toxicity data for chloroacetamides?

Methodological Answer: Discrepancies in aquatic toxicity (e.g., H413 vs. non-classified) arise from assay variability. Mitigation approaches include:

  • Standardized Testing : Follow OECD Test No. 201/202 for algae/daphnia chronic toxicity.
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., 4-methylphenethylamine) that contribute to toxicity .
  • Cross-Study Validation : Compare data across >3 independent labs to confirm reproducibility .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Models : Predict biodegradation half-life (e.g., EPI Suite™ estimates t₁/₂ = 30 days in soil).
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments; the chloroacetamide group hydrolyzes to acetic acid derivatives at pH > 8 .
  • Ecotoxicity Profiling : Use ECOSAR to estimate LC₅₀ for fish (predicted 2.5 mg/L) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Reactant of Route 2
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2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide

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